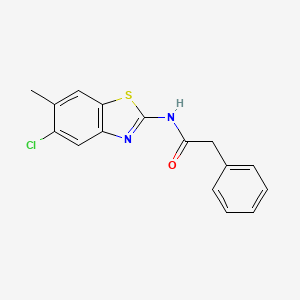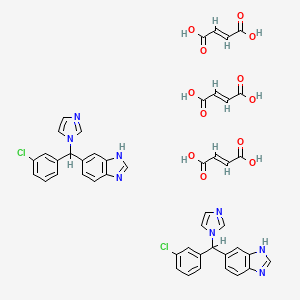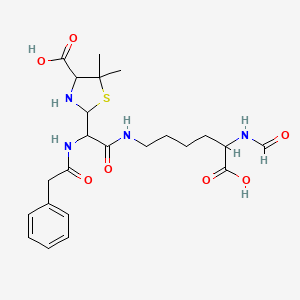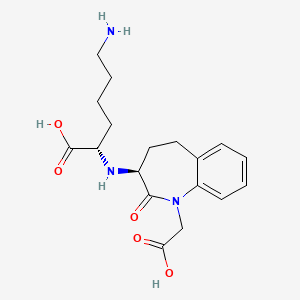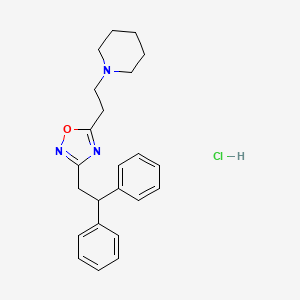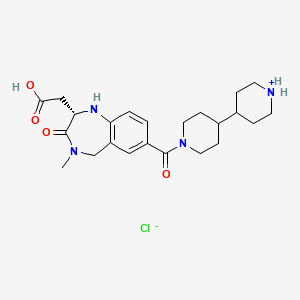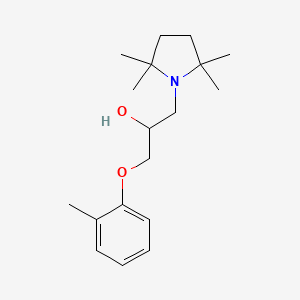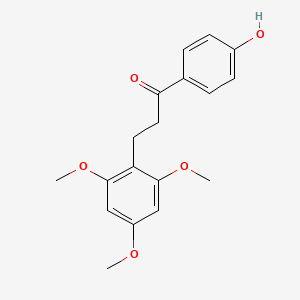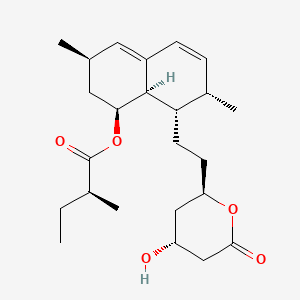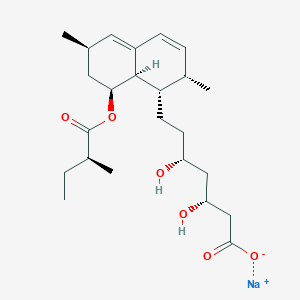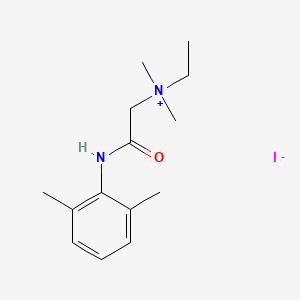
利多卡因甲碘
描述
Lidocaine, also known as Xylocaine, is a local anesthetic used in a wide variety of superficial and invasive procedures . It prevents pain by blocking the signals at the nerve endings in the skin . Lidocaine Hydrochloride and Epinephrine, USP is a sterile isotonic solution containing a local anesthetic agent, Lidocaine Hydrochloride, and a vasoconstrictor, Epinephrine (as bitartrate) and are administered parenterally by injection .
Synthesis Analysis
Lidocaine is a member of the Caine family of pharmaceutical local anesthetics . The synthesis of Lidocaine may be envisioned as outlined in the retrosynthesis in Figure 2 below. The indicated carbon-nitrogen bond (a wavy line through the bond) in Lidocaine can be formed via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 .
Molecular Structure Analysis
The chemical structure of Lidocaine as well as three other members of this important family of numbing agents . Lidocaine-based ionic liquids, with ibuprofen and salicylate as counterion, were prepared first .
Chemical Reactions Analysis
Lidocaine methiodide (Methyllidocaine iodide) is a potent antiarrythmic agent . Lidocaine methiodide can be used for the research of ventricular arrhythmias produced by coronary occlusion .
Physical And Chemical Properties Analysis
The purpose of this paper was to examine the density, viscosity and electrical conductivity at different temperatures, as well as the thermal stability and structural properties of previously reported ionic liquids based on active pharmaceutical ingredients .
科学研究应用
Anti-Arrhythmic Agent
Lidocaine methiodide serves as a potent anti-arrhythmic agent. It is used in research for the treatment of ventricular arrhythmias, particularly those produced by coronary occlusion .
Anti-Inflammatory Effects
Research has indicated that lidocaine can inhibit inflammatory responses. Studies involving Lidocaine methiodide may focus on its potential anti-inflammatory applications .
Anti-Tumor Effects
Lidocaine has shown potential anti-tumor effects on various cancer cell lines. Lidocaine methiodide may be used in oncological research to explore these effects further .
Drug Sensitivity Enhancement
There is evidence that lidocaine enhances the sensitivity of cancer cells to anti-cancer drugs. This property may be investigated using Lidocaine methiodide in pharmacological research .
Drug Delivery Systems
Lidocaine-based ionic liquids, which include Lidocaine methiodide, are being studied for their innovative applications in drug delivery systems, such as improving drug solubility and formulating active pharmaceutical ingredients .
作用机制
Target of Action
Lidocaine methiodide, also known as [2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide, primarily targets the sodium ion channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of impulses, which are fundamental to the functioning of the nervous system .
Mode of Action
Lidocaine methiodide exerts its anesthetic effect by inhibiting the sodium ion channels . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This blockage results in a numbing effect on the tissues where the medication is applied .
Biochemical Pathways
Lidocaine methiodide is metabolized in the liver by the P450 3A4 isoenzyme , a member of the subfamily of P450 isoenzymes . This isoenzyme is responsible for the metabolism of more drugs than any other hepatic enzyme . Lidocaine methiodide can also suppress cancer cell growth via multiple mechanisms, such as regulating epigenetic changes and promoting pro-apoptosis pathways .
Pharmacokinetics
The pharmacokinetics of lidocaine methiodide involves a complex interplay of absorption, distribution, metabolism, and excretion (ADME) properties . Lidocaine is primarily metabolized by the liver and excreted via urine . Factors such as heart failure status, alpha-1-acid glycoprotein, duration of lidocaine infusion, and body weight have been identified as covariates of lidocaine pharmacokinetics .
Result of Action
The primary result of lidocaine methiodide’s action is the numbing of tissue sensations in the area where it is applied . This makes it a valuable agent for facilitating local anesthesia for a wide variety of surgical procedures . In addition, lidocaine methiodide has been found to show potential in cancer treatment, including the suppression of cancer cell growth .
Action Environment
The action, efficacy, and stability of lidocaine methiodide can be influenced by various environmental factors. For instance, pharmaceutical products that are metabolized by the cytochrome P450 system can increase the toxicity associated with lidocaine . Similarly, when general anesthesia or intravenous sedation is used, the amount of lidocaine that is infused may need to be reduced because of the potential for drug interactions .
安全和危害
未来方向
There is now convincing preclinical and clinical evidence that i.v. lidocaine has anti-hyperalgesic effects . Numerous studies in healthy volunteers have shown that lidocaine infusion reverses hyperalgesia . Therefore, it may prove to be useful in the improvement of postoperative pain and recovery outcomes .
属性
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.HI/c1-6-16(4,5)10-13(17)15-14-11(2)8-7-9-12(14)3;/h7-9H,6,10H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZFQPPTRWTILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC(=O)NC1=C(C=CC=C1C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29199-61-9 (Parent) | |
| Record name | Lidocaine methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40163300 | |
| Record name | Lidocaine methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1462-71-1 | |
| Record name | Lidocaine methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidocaine methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




